Hexaphenyl cyclotriphosphazene

Description

Contextual Overview of Inorganic-Organic Hybrid Systems

Inorganic-organic hybrid systems are materials that integrate both inorganic and organic components at the molecular level. This combination allows for the creation of new materials with properties that are often superior to or different from the individual constituents. Cyclophosphazenes serve as exemplary scaffolds for the development of such hybrid systems. researchgate.netcdnsciencepub.com The inorganic –P=N– backbone provides a stable, often thermally robust, core, while the organic side groups, attached to the phosphorus atoms, can be tailored to introduce a wide range of functionalities. nih.govacs.org This modularity enables the design of materials with specific characteristics, such as flame retardancy, biocompatibility, and unique optical or electronic properties. nih.govnumberanalytics.com

Historical Development and Significance within the Broader Field of Phosphazene Chemistry

The history of phosphazene chemistry dates back to the 1830s, with the initial synthesis of chlorophosphazenes by Liebig and Wöhler from the reaction of phosphorus pentachloride and ammonia. numberanalytics.comscribd.comrug.nlwikipedia.org However, it was Stokes in the late 19th century who first proposed the cyclic structure for what we now know as hexachlorocyclotriphosphazene. nih.govacs.orgscribd.com A pivotal moment in the field occurred in the mid-1960s when Allcock and his colleagues developed controlled methods for the ring-opening polymerization of hexachlorocyclotriphosphazene to produce high molecular weight poly(dichlorophosphazene) (B1141720). acs.orgscribd.com This breakthrough, coupled with the subsequent substitution of chlorine atoms with various organic nucleophiles, opened the door to a vast library of new polymers with tailored properties. acs.orgscribd.com This work established phosphazenes as a cornerstone of inorganic polymer chemistry. numberanalytics.com

Hexaphenyl Cyclotriphosphazene (B1200923) within the [N=P(X)₂]₃ Class of Phosphazene Trimers

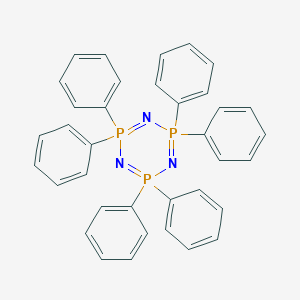

Hexaphenyl cyclotriphosphazene, with the chemical formula [N=P(C₆H₅)₂]₃, is a prominent member of the [N=P(X)₂]₃ class of phosphazene trimers, which are the most extensively studied cyclic phosphazenes. nih.gov In this molecule, the 'X' substituents are phenyl groups. It is a white crystalline solid known for its high thermal stability. The presence of the six phenyl groups imparts significant steric hindrance and influences the compound's solubility and reactivity.

Comparative Analysis with Analogous Cyclophosphazene Compounds

To fully appreciate the properties of this compound, it is instructive to compare it with other key members of the cyclotriphosphazene family.

Hexachlorocyclotriphosphazene, (NPCl₂)₃, is arguably the most important cyclophosphazene as it serves as the primary starting material for the synthesis of a vast array of other cyclophosphazene derivatives, including this compound. encyclopedia.pubmdpi.commdpi.comnih.gov The high reactivity of the P-Cl bonds makes them susceptible to nucleophilic substitution, allowing for the facile replacement of chlorine atoms with a wide variety of organic or organometallic groups. nih.govacs.org While essential as a precursor, hexachlorocyclotriphosphazene is hydrolytically unstable, a property that is overcome in its substituted derivatives.

The synthesis of hexachlorocyclotriphosphazene is typically achieved through the reaction of phosphorus pentachloride (PCl₅) and ammonium (B1175870) chloride (NH₄Cl) in a high-boiling solvent like chlorobenzene (B131634), often with the use of a catalyst such as magnesium chloride. google.comgoogle.com

Table 1: Comparison of this compound and Hexachlorocyclotriphosphazene

| Property | This compound | Hexachlorocyclotriphosphazene |

| Chemical Formula | [N=P(C₆H₅)₂]₃ | [N=P(Cl)₂]₃ |

| Molecular Weight | 597.56 g/mol | 347.66 g/mol |

| Appearance | White crystalline solid | White crystalline solid |

| Reactivity | Thermally stable, less reactive towards nucleophiles due to steric hindrance. | Highly reactive P-Cl bonds, susceptible to nucleophilic substitution. nih.govacs.org |

| Hydrolytic Stability | Resistant to hydrolysis. | Hydrolytically unstable. |

| Primary Role | A stable derivative with specific properties (e.g., thermal stability). | A key precursor for the synthesis of other phosphazenes. encyclopedia.pubmdpi.commdpi.comnih.gov |

Hexaalkoxycyclotriphosphazenes, [N=P(OR)₂]₃, are another important class of derivatives obtained from the reaction of hexachlorocyclotriphosphazene with alcohols or alkoxides. These compounds exhibit different properties compared to their aryloxy counterparts like this compound. The nature of the alkoxy group (R) significantly influences their physical state (which can range from liquids to solids), solubility, and thermal stability. Some alkoxycyclophosphazenes are known to undergo thermal rearrangement to form isomeric cyclophosphazanes. rug.nl This reactivity contrasts with the high thermal stability of this compound.

Hexaaminocyclotriphosphazenes, [N=P(NHR)₂]₃ or [N=P(NR₂)₂]₃, are synthesized by the reaction of hexachlorocyclotriphosphazene with primary or secondary amines. iucr.org The substitution pattern (geminal vs. non-geminal) can be influenced by the nature of the amine and the reaction conditions. iucr.org These compounds are of particular interest in biomedical applications due to their potential biocompatibility. patentcut.com The P-N bonds in hexaaminocyclotriphosphazenes are generally strong, making them relatively stable compounds. Their synthesis and reactivity patterns differ from the Friedel-Crafts type reactions sometimes used to introduce aryl groups, highlighting the diverse synthetic chemistry of the cyclophosphazene ring.

Synthesis of Hexachlorocyclotriphosphazene (HCCP)

The journey to this compound begins with the synthesis of its chlorinated precursor, hexachlorocyclotriphosphazene, an inorganic heterocyclic compound with the formula (NPCl₂)₃. wikipedia.org

Foundational Reaction Parameters and Optimization for Precursor Synthesis

The synthesis of HCCP is typically achieved through the reaction of phosphorus pentachloride (PCl₅) with ammonium chloride (NH₄Cl). wikipedia.orgresearchgate.net The optimization of this reaction is crucial for achieving high yields and purity of the desired trimer. Key parameters that are meticulously controlled include the molar ratio of the reactants, reaction temperature, and reaction time.

A common approach involves using an excess of phosphorus pentachloride to ensure the complete conversion of ammonium chloride. researchgate.net The reaction is generally carried out at elevated temperatures, often in the range of 130–150°C. The duration of the reaction is also a critical factor, with typical reaction times extending for several hours to ensure the reaction goes to completion. researchgate.net Researchers have investigated various conditions to enhance the yield, which can range from 75% to 80% with optimized parameters. researchgate.net

Table 1: Foundational Reaction Parameters for HCCP Synthesis

| Parameter | Value/Range | Reference |

|---|---|---|

| Reactants | Phosphorus pentachloride (PCl₅), Ammonium chloride (NH₄Cl) | wikipedia.orgresearchgate.net |

| Molar Ratio (PCl₅:NH₄Cl) | Typically 1:1 to excess PCl₅ | researchgate.net |

| Temperature | 130–150°C | |

| Reaction Time | Several hours (e.g., up to 10 hours) | researchgate.net |

Role of Catalysts and Solvent Systems in HCCP Production

The efficiency of HCCP synthesis can be significantly improved through the use of catalysts and appropriate solvent systems. Metal chlorides, such as magnesium chloride (MgCl₂), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂), are often employed as catalysts to accelerate the reaction. google.com Lewis acidic ionic liquids have also been shown to enhance the reaction rate and yield. epa.gov

The choice of solvent is equally important. Inert, high-boiling point solvents like chlorobenzene and toluene (B28343) are frequently used. lookchem.comchemmethod.com These solvents not only provide a medium for the reaction but also help to control the reaction temperature through reflux. The use of an inert organic solvent is a common strategy to facilitate the reaction between phosphorus pentachloride and ammonium chloride. researchgate.netepa.gov

Nucleophilic Substitution Reactions for this compound Formation

Once HCCP is synthesized and purified, the chlorine atoms on the phosphazene ring are replaced with phenyl groups through a nucleophilic substitution reaction. researchgate.netnih.gov This transformation is the final and crucial step in the formation of this compound.

Mechanistic Pathways of Phenyl Group Introduction (e.g., Phenoxide Attack, SN2 Mechanism)

The introduction of phenyl groups onto the cyclotriphosphazene ring primarily occurs through a nucleophilic attack by a phenoxide ion. This reaction generally proceeds via an SN2-type mechanism. wikipedia.orgrsc.org In this mechanism, the nucleophile attacks the phosphorus atom, leading to the displacement of a chloride ion. The formation of a trigonal bipyramidal transition state is proposed for this type of substitution. wikipedia.orgrsc.org

The reaction is believed to occur in a stepwise manner, where the chlorine atoms are replaced sequentially. The substitution of one chlorine atom can influence the reactivity of the remaining P-Cl bonds. wikipedia.org

Critical Reaction Conditions and Reagent Influence on Substitution Efficiency

The efficiency of the nucleophilic substitution is highly dependent on the reaction conditions and the reagents used. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, which deprotonates phenol (B47542) to generate the more nucleophilic phenoxide ion. mdpi.com

The choice of solvent plays a critical role in the outcome of the substitution reaction. Solvents like chlorobenzene and tetrahydrofuran (B95107) (THF) are commonly used. mdpi.comnih.gov Chlorobenzene is effective as it can dissolve both HCCP and the phenoxide reagent. The polarity of the solvent can influence the reaction pathway and the distribution of products. okayama-u.ac.jp For instance, in the reaction of HCCP with other nucleophiles, the solvent has been shown to affect the selectivity of the substitution. okayama-u.ac.jp The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can also be employed to facilitate the reaction between the aqueous and organic phases, thereby improving the reaction rate.

Table 2: Reagents and Solvents in this compound Synthesis

| Component | Example | Role | Reference |

|---|---|---|---|

| Phenyl Source | Phenol | Provides the phenyl group | |

| Base | Sodium Hydroxide, Triethylamine | Generates phenoxide ion | mdpi.com |

| Solvent | Chlorobenzene, Tetrahydrofuran | Reaction medium | mdpi.comnih.gov |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Facilitates inter-phase reaction |

Catalytic Systems

The synthesis of hexasubstituted cyclotriphosphazenes, including this compound, often employs catalytic systems to enhance reaction efficiency and yield. Commonly used catalysts include phase-transfer catalysts and basic carbonates.

Tetrabutylammonium Bromide (TBAB): This quaternary ammonium salt acts as a phase-transfer catalyst, facilitating the reaction between the hydrophilic nucleophile and the organophilic cyclotriphosphazene core. In a typical procedure, hexachlorocyclotriphosphazene (HCCP) is reacted with phenol in the presence of sodium hydroxide and TBAB in a solvent like chlorobenzene. The TBAB facilitates the transfer of the phenoxide ion to the organic phase where it can react with the HCCP. The concentration of TBAB can influence the reaction kinetics.

Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These inorganic bases are frequently used to deprotonate the nucleophile, such as a phenol or an amine, creating a more reactive species for substitution on the phosphazene ring. For instance, in the synthesis of hexakis(4-benzoate-phenoxy)cyclotriphosphazene, potassium carbonate is used in acetone (B3395972) to facilitate the reaction between methyl 4-hydroxybenzoate (B8730719) and HCCP. nih.gov Similarly, K₂CO₃ is employed in the reaction of HCCP with 2,2'-dioxybiphenyl. nih.gov Solvent-free mechanochemical methods also utilize potassium carbonate, where HCCP and phenol are ground together, achieving significant conversion.

Pyridine: Pyridine can be used as a catalyst and a base in the synthesis of cyclotriphosphazenes. It can enhance the efficiency of the initial formation of hexachlorocyclotriphosphazene from phosphorus pentachloride (PCl₅) and ammonium chloride (NH₄Cl).

Temperature and Stoichiometric Control for Desired Substitution Degrees

Achieving a specific degree of substitution on the cyclotriphosphazene ring is crucial for tailoring the properties of the final molecule. This is primarily managed through careful control of reaction temperature and the stoichiometry of the reactants.

Temperature Control: The reaction temperature plays a significant role in both the rate of reaction and the potential for side reactions or thermal degradation. For the synthesis of this compound, reflux conditions, typically between 80–100°C in chlorobenzene, are often employed to balance the reaction rate with product stability. In the formation of the initial HCCP ring, temperatures can be higher, in the range of 130–150°C.

Stoichiometric Control: The molar ratio of the nucleophile to the hexachlorocyclotriphosphazene is a key determinant of the final substitution product. To achieve full substitution, a molar excess of the nucleophile is typically used. For partial substitution, controlling the stoichiometry is critical. For instance, using a 1:1 molar ratio of 2-hydroxyethylacrylate to cyclotriphosphazene prioritizes a mono-substitution reaction. gsconlinepress.com Similarly, the selectivity of mixed cyclotrimerization reactions can be partially controlled by adjusting the stoichiometric molar ratio of the starting materials. researchgate.net The living cationic polymerization of phosphoranimines also allows for the regulation of the polymer's molecular weight by controlling the amount of the initial PCl₅. nih.gov

Table 1: Influence of Catalysts and Reaction Conditions on this compound Synthesis

| Catalyst/Control Parameter | Role/Effect | Typical Conditions |

| Tetrabutylammonium Bromide (TBAB) | Phase-transfer catalyst, enhances reaction kinetics. | Used with NaOH in chlorobenzene. |

| Potassium Carbonate (K₂CO₃) | Base, deprotonates nucleophiles. | Used in solvents like acetone or in solvent-free mechanochemical synthesis. |

| Pyridine | Catalyst and base in HCCP formation. | Used with PCl₅ and NH₄Cl. |

| Temperature | Controls reaction rate and minimizes degradation. | 80-150°C depending on the specific reaction step. |

| Stoichiometry | Determines the degree of substitution (mono-, di-, hexa-, etc.). | Molar ratio of nucleophile to HCCP is carefully controlled. gsconlinepress.comresearchgate.net |

Advanced and Selective Functionalization Strategies for Cyclotriphosphazene Derivatives

The versatility of the cyclotriphosphazene scaffold lies in the ability to introduce a wide array of functional groups, leading to derivatives with tailored properties. Advanced synthetic strategies enable the creation of complex, highly substituted molecules.

Synthesis of Hexasubstituted Derivatives

The complete substitution of the chlorine atoms in hexachlorocyclotriphosphazene with various organic moieties leads to hexasubstituted derivatives with diverse functionalities.

Functionalized Phenols: A variety of functionalized phenols can be used to create hexasubstituted cyclotriphosphazenes. For example, the reaction of HCCP with 4-hydroxybenzaldehyde (B117250) yields hexakis(oxy-4-benzaldehyde)cyclotriphosphazene. researchgate.net Similarly, hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene is synthesized in a two-step process involving the reaction of HCCP with 4-hydroxybenzaldehyde followed by reduction of the aldehyde groups. mdpi.com

Amines: Nucleophilic substitution with amines is another common route to functionalized cyclotriphosphazenes.

Schiff Bases: Cyclotriphosphazene derivatives containing Schiff base linkages have been synthesized by reacting hexachlorocyclotriphosphazene with Schiff bases containing hydroxyl groups. nih.gov These reactions often result in fully substituted products in high yields. nih.gov For instance, a series of hexasubstituted cyclotriphosphazene molecules containing both Schiff base and azo linking units have been synthesized. researchgate.net Another study reports the synthesis of cyclotriphosphazene derivatives with amide-Schiff base linkages. mdpi.com

Orthogonal Experimental Design for Reaction Optimization and Yield Enhancement

Orthogonal experimental design, such as the Taguchi method, offers a systematic and efficient approach to optimize reaction conditions and enhance product yields. mdpi.comresearchgate.net This methodology allows for the study of the influence of multiple factors on a reaction with a minimal number of experiments. gatech.eduarxiv.org While direct application examples for this compound are not prevalent in the provided search results, the principles of orthogonal design are broadly applicable to complex chemical syntheses to identify optimal parameters like catalyst concentration, temperature, and reaction time for maximizing yield and purity.

Controlled Stepwise Reactions for Partial Substitution

The ability to perform stepwise substitution reactions on the cyclotriphosphazene ring is a significant advantage, allowing for the synthesis of partially substituted derivatives with specific properties. researchgate.netresearchgate.net By carefully controlling the reaction conditions and stoichiometry, it is possible to isolate mono-, di-, tri-, and other partially substituted products. This control is essential for creating complex architectures like dendrimers and other functional materials. researchgate.net

Steric Hindrance Modulation for Regioselectivity

Steric hindrance plays a crucial role in directing the regioselectivity of substitution on the cyclotriphosphazene ring. By choosing nucleophiles with varying steric bulk, it is possible to favor certain substitution patterns. For example, bulky nucleophiles may preferentially lead to mono-substitution due to the steric hindrance they impose, preventing further reaction at adjacent phosphorus atoms. The substitution pathway (geminal vs. nongeminal) is also influenced by steric and electronic effects of the incoming nucleophile and the groups already present on the ring. nih.gov For instance, the reaction of the cyclotriphosphazene core with primary amines like t-butylamine can favor geminal disubstitution due to steric reasons. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4,6,6-hexakis-phenyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30N3P3/c1-7-19-31(20-8-1)40(32-21-9-2-10-22-32)37-41(33-23-11-3-12-24-33,34-25-13-4-14-26-34)39-42(38-40,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGJJMVGGAWCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P2(=NP(=NP(=N2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30N3P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300890 | |

| Record name | Hexaphenyl cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110-78-7 | |

| Record name | Hexaphenyl cyclotriphosphazene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexaphenyl cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation

5 Condensation and Esterification Pathways in Derivative Synthesis

The synthesis of functionalized hexaphenylcyclotriphosphazene derivatives often leverages well-established organic reactions, such as condensation and esterification, to append a wide array of molecular structures to the central phosphazene ring. These pathways typically involve the initial preparation of a reactive cyclophosphazene core, which is then elaborated using these classic transformations. The inert nature of the P-phenyl bond in pre-formed hexaphenylcyclotriphosphazene means that synthetic strategies frequently commence with the more labile hexachlorocyclotriphosphazene (N₃P₃Cl₆), which serves as a versatile precursor.

Condensation Reactions:

Condensation reactions are instrumental in building complex molecular architectures, such as dendrons and Schiff base derivatives, around a cyclophosphazene core. nih.govnih.gov These reactions typically involve the formation of a new bond between two molecules with the concurrent elimination of a small molecule, such as water or ammonia. For instance, cyclophosphazene derivatives bearing aldehyde functionalities can undergo condensation with hydrazide compounds to form hydrazone linkages. grafiati.com This strategy has been employed to create layered dendrimers, where a cyclotriphosphazene (B1200923) bearing five aldehyde groups and one other functional group is used as a building block. encyclopedia.pub Similarly, the reaction of hydroxyl-functionalized Schiff bases with hexachlorocyclotriphosphazene results in fully substituted products via nucleophilic substitution, which is a form of condensation. nih.gov A Knoevenagel–Doebner condensation has been used to synthesize a cyclophosphazene derivative by reacting a formylphenoxy-functionalized cyclophosphazene with malonic acid. mdpi.com

Esterification Pathways:

Esterification is a fundamental reaction for creating derivatives with ester linkages, which can modify the physical and chemical properties of the resulting material. spectroscopyonline.com This reaction typically occurs between a carboxylic acid and an alcohol, often in the presence of an acid catalyst. chemguide.co.uk In the context of cyclophosphazene chemistry, derivatives containing carboxylic acid or hydroxyl groups are first synthesized. For example, hexachlorocyclotriphosphazene can be reacted with a hydroxy-functionalized carboxylic acid like 4-hydroxybenzoic acid to introduce carboxyl groups. These carboxyl-functionalized cyclophosphazenes can then undergo esterification with various alcohols to yield the desired ester derivatives. researchgate.net Conversely, a cyclophosphazene core can be functionalized with hydroxyl groups, which are then available for esterification with different carboxylic acids. kaist.ac.kr This approach allows for the systematic introduction of diverse side chains, enabling fine-tuning of the final compound's properties.

Table 1: Examples of Functional Groups for Condensation and Esterification on Cyclophosphazene Cores

| Reaction Type | Required Functional Group on Cyclophosphazene | Reactant Type | Resulting Linkage | Reference |

|---|---|---|---|---|

| Condensation (Schiff Base) | Aldehyde (-CHO) | Primary Amine/Hydrazine (-NH₂) | Imine/Hydrazone (C=N) | nih.govgrafiati.com |

| Condensation (Knoevenagel-Doebner) | Aldehyde (-CHO) | Malonic Acid | Alkene (C=C) | mdpi.com |

| Esterification (Fischer-Speier) | Carboxylic Acid (-COOH) | Alcohol (-OH) | Ester (-COO-) | researchgate.netmdpi.com |

| Esterification | Hydroxyl (-OH) | Carboxylic Acid (-COOH) / Acyl Chloride (-COCl) | Ester (-COO-) | spectroscopyonline.comkaist.ac.kr |

6 Solvent-Free Mechanochemical Synthesis Approaches Utilizing Ball-Milling

Mechanochemical synthesis, particularly through the use of ball-milling, represents a significant advancement in green chemistry and offers an alternative to traditional solvent-based methods. mdpi.com This technique utilizes mechanical energy, generated by the impact and friction of milling balls within a rotating or vibrating jar, to induce chemical transformations in the solid state, thereby eliminating the need for bulk solvents. mdpi.comchemrxiv.org This approach can lead to reduced reaction times, higher yields, and access to different products than those obtained from solution-based synthesis. beilstein-journals.org

The process involves placing reactants, sometimes with a catalytic amount of a liquid or solid additive (liquid-assisted or ion-and-liquid-assisted grinding), into a milling vessel along with grinding media, typically made of steel, zirconia, or agate. mdpi.com The high-energy impacts generated during milling facilitate intimate mixing of the reactants at the molecular level and provide the activation energy required for the chemical reaction to proceed. irb.hr

While the application of ball-milling to the synthesis of a broad range of organic and inorganic compounds is well-documented, its specific use for the synthesis of hexaphenylcyclotriphosphazene is an emerging area. beilstein-journals.org The principles of mechanochemistry have been applied to the synthesis of various heterocyclic compounds and coordination polymers. irb.hr For instance, the synthesis of acylglycerol derivatives and other biologically relevant molecules has been achieved through multi-step mechanochemical routes. beilstein-journals.org The technology is recognized for its ability to handle reactants with different solubility profiles and to improve the energy efficiency of chemical processes. beilstein-journals.org However, challenges such as scalability, precise reaction monitoring, and equipment wear remain active areas of research. chemrxiv.org

Table 2: Parameters in Ball-Milling Synthesis

| Parameter | Description | Impact on Reaction | Reference |

|---|---|---|---|

| Milling Frequency/Speed | The speed at which the milling jar rotates or vibrates (e.g., in Hz or RPM). | Affects the kinetic energy of the milling balls and the frequency of collisions. Higher speeds generally lead to faster reactions but can also cause material degradation. | irb.hr |

| Milling Time | The duration of the milling process. | Determines the extent of reaction. Requires optimization to achieve high conversion without forming unwanted byproducts. | beilstein-journals.org |

| Ball-to-Powder Ratio (BPR) | The weight ratio of the grinding media to the reactant powder. | Influences the efficiency of energy transfer. A higher BPR can increase reaction rates but may also lead to greater abrasion and contamination. | irb.hr |

| Liquid-Assisted Grinding (LAG) | The addition of a small amount of liquid to the solid reactants. | Can accelerate reactions by enhancing molecular mobility and breaking up agglomerates, sometimes leading to different polymorphic products. | chemrxiv.org |

7 Macroinitiator Synthesis for Polymerization Applications

Hexaphenylcyclotriphosphazene and its derivatives serve as robust, multifunctional cores for the synthesis of star-shaped polymers. By functionalizing the cyclotriphosphazene ring with initiating sites, it can be converted into a "macroinitiator" from which polymer chains can be grown using various controlled polymerization techniques. This "grafting-from" approach allows for the creation of complex, well-defined macromolecular architectures. kaist.ac.krrsc.org

The synthesis of a cyclophosphazene-based macroinitiator typically begins with hexachlorocyclotriphosphazene (N₃P₃Cl₆), whose reactive P-Cl bonds are readily substituted. mdpi.com To prepare a macroinitiator for Atom Transfer Radical Polymerization (ATRP), substituent groups containing a hydroxyl function (e.g., a benzyl (B1604629) alcohol) can be attached to the phosphazene core. These hydroxyl groups can then be esterified with a molecule like α-bromoisobutyryl bromide to install the bromine-based initiating sites necessary for ATRP. mdpi.com

For Ring-Opening Polymerization (ROP), such as the polymerization of N-carboxyanhydrides (NCAs), the cyclophosphazene core can be functionalized with primary amine groups. rsc.org These amine functionalities can initiate the ROP of NCAs to grow polypeptide chains from the central core, resulting in hybrid polyphosphazene-graft-polypeptide copolymers. rsc.org The number of initiating sites on the cyclophosphazene ring can be precisely controlled through sequential substitution, allowing for the synthesis of macroinitiators with a defined functionality, for example, AB₅-type derivatives where one substituent is different from the other five. nih.govencyclopedia.pub These tailored macroinitiators are crucial for developing advanced materials for applications ranging from drug delivery to nanomedicine. rsc.orgmdpi.com

Table 3: Cyclophosphazene-Based Macroinitiators for Controlled Polymerization

| Polymerization Method | Required Initiating Group on Phosphazene Core | Typical Monomers | Resulting Polymer Structure | Reference |

|---|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Alkyl Halide (e.g., -C(CH₃)₂Br) | Styrenes, (Meth)acrylates | Star polymer with (meth)acrylate or polystyrene arms | nih.govtkk.fi |

| Ring-Opening Polymerization (ROP) | Primary Amine (-NH₂) or Hydroxyl (-OH) | N-carboxyanhydrides (NCAs), Lactones (e.g., ε-caprolactone) | Star polymer with polypeptide or polyester (B1180765) arms | rsc.org |

| Click Chemistry (Post-polymerization) | Azide (-N₃) or Alkyne (-C≡CH) | Pre-formed polymers with complementary functional groups | Grafted star polymer via "grafting-to" approach | nih.gov |

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei, such as ³¹P, ¹H, and ¹³C. It is a cornerstone technique for the characterization of cyclotriphosphazene (B1200923) derivatives.

Phosphorus-31 NMR (³¹P NMR) is exceptionally powerful for analyzing the structure of cyclotriphosphazenes due to its sensitivity to the electronic environment of the phosphorus atoms within the P-N ring. The chemical shift (δ) and multiplicity of the ³¹P signals directly reflect the nature and number of substituents attached to each phosphorus atom.

In a symmetrically, fully substituted cyclotriphosphazene, where all six substituent groups are identical (e.g., hexaphenoxycyclotriphosphazene), the ³¹P NMR spectrum displays a single sharp peak. This singlet indicates that all three phosphorus atoms are chemically and magnetically equivalent ijcce.ac.irmdpi.com. For instance, a hexasubstituted derivative where all chlorine atoms were replaced by a xanthydrol ligand showed a single peak at 15 ppm, confirming complete and symmetrical substitution ijcce.ac.ir. Similarly, other fully substituted derivatives show a singlet in the range of δ 8.20 ppm mdpi.com.

When different substituents are present on the phosphazene ring, or in cases of partial or spirocyclic substitution, more complex spectra emerge. For example, monospiro and dispirocyclotriphosphazenes often exhibit an AX₂ spin system, leading to distinct signals for the differently substituted phosphorus atoms researchgate.net. The chemical shifts for phosphorus can vary over a wide range, but for many P(V) derivatives, they fall between 70 ppm and -30 ppm trilinkbiotech.com. The interpretation of these patterns is crucial for confirming the success of a substitution reaction and identifying the specific isomeric products formed researchgate.net.

Table 1: Representative ³¹P NMR Chemical Shifts for Cyclotriphosphazene Derivatives

| Substitution Pattern | Typical Spin System | Observed Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Symmetrical Hexasubstitution | Singlet | 8.20 to 15.0 | ijcce.ac.irmdpi.com |

| Monospiro/Dispiro Substitution | AX₂ | Variable | researchgate.net |

| Hexachlorocyclotriphosphazene (Starting Material) | Singlet | ~20.3 | ijcce.ac.ir |

Proton NMR (¹H NMR) is essential for characterizing the organic moieties attached to the cyclotriphosphazene ring. It confirms the presence of these substituents and helps elucidate their precise connectivity and environment. The chemical shifts and coupling patterns of the protons provide a detailed map of the organic framework.

In derivatives containing phenyl or phenoxy groups, aromatic protons typically appear in the downfield region of the spectrum, generally between δ 6.5 and 8.5 ppm mdpi.commodgraph.co.uk. For instance, in a cyclotriphosphazene derivative with amide-Schiff base linkages, aromatic protons were observed as doublets at δ 7.97, 7.78, 7.61, 7.37, 7.28, and 6.88 ppm mdpi.com. Protons of specific functional groups, such as the azomethine proton (H-C=N) in Schiff bases, are found at characteristic shifts (e.g., δ 8.40–8.70 ppm), confirming the formation of the intended linkage mdpi.com. Similarly, amide protons (N-H) can be identified at even further downfield shifts, around δ 10.00 ppm mdpi.com.

Protons on aliphatic chains or linkers appear in the upfield region of the spectrum (typically δ 1.0-4.5 ppm), with their exact chemical shift influenced by proximity to electronegative atoms like oxygen or nitrogen dergipark.org.trlibretexts.org. The integration of these signals allows for the determination of the relative number of protons in different environments, further validating the proposed structure.

Aromatic carbons in phenyl or phenoxy side-chains typically resonate in the δ 115-150 ppm range ijcce.ac.iricm.edu.pl. For example, in a xanthydrol-substituted cyclotriphosphazene, the aromatic carbon signals appeared between 117 and 126 ppm ijcce.ac.ir. The presence of specific functional groups is also confirmed by their characteristic ¹³C chemical shifts. Carbonyl carbons (C=O) of esters or amides are found significantly downfield, while the imine carbon (C=N) of a Schiff base linkage appears in the aromatic region, for instance at δ 159.89 ppm icm.edu.pl. Aliphatic carbons in linker chains appear in the upfield region of the spectrum ijcce.ac.ir.

While most NMR analyses are performed in solution, solid-state ¹³C NMR is a valuable technique for studying cyclotriphosphazene materials that are insoluble or for monitoring chemical and physical transformations in the solid phase. This is particularly relevant for analyzing the thermal decomposition or polymerization of cyclotriphosphazene-based materials researchgate.netnih.gov.

By acquiring spectra at different temperatures, researchers can track changes in the carbon environment as the material undergoes thermal transformation cambridge.org. For example, the technique can be used to monitor the cross-linking or degradation of polymeric side chains attached to the phosphazene ring. The broadening or appearance of new signals in the solid-state ¹³C NMR spectrum can indicate changes in molecular mobility, crystallinity, or the formation of new chemical structures, such as coke, during pyrolysis nih.gov. This method was used to confirm polymerization reactions in styrene (B11656) fragments attached to a cyclotriphosphazene core by analyzing the spectral changes in the solid material researchgate.net.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR)

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint for the molecule.

For cyclotriphosphazene derivatives, FT-IR is crucial for confirming the successful substitution of groups onto the phosphazene ring and for identifying the key functional linkages in the side chains.

The most characteristic vibration of the cyclotriphosphazene core is the P=N stretching mode, which gives rise to a strong absorption band typically found in the 1150–1250 cm⁻¹ region dergipark.org.tricm.edu.plmdpi.com. The exact position of this band can be influenced by the nature of the substituents on the phosphorus atoms.

When phenoxy groups are attached to the ring, the P-O-C linkage is identified by a characteristic bending or stretching vibration, often seen between 950 and 1080 cm⁻¹ icm.edu.plmdpi.com. The formation of other linkages is also readily confirmed. For example, the presence of a Schiff base is indicated by a C=N stretching vibration around 1595–1633 cm⁻¹ mdpi.comresearchgate.net. Carbonyl (C=O) stretching from ester or amide groups appears as a strong band typically between 1600 and 1750 cm⁻¹ mdpi.com. Amide or amine N-H bonds are identified by their stretching vibrations, which usually appear as broad bands in the 3200–3500 cm⁻¹ region mdpi.com.

Table 2: Characteristic FT-IR Vibrational Frequencies for Substituted Cyclotriphosphazenes

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| P=N (Phosphazene Ring) | Stretching | 1150 - 1250 | dergipark.org.tricm.edu.plmdpi.com |

| P-O-C | Bending/Stretching | 950 - 1080 | icm.edu.plmdpi.com |

| C=N (Schiff Base) | Stretching | 1595 - 1633 | mdpi.comresearchgate.net |

| C=O (Ester/Amide) | Stretching | 1600 - 1750 | mdpi.com |

| N-H (Amide/Amine) | Stretching | ~3300 | mdpi.com |

Confirmation of Reaction Completion and Functional Group Introduction

Spectroscopic methods are indispensable for monitoring the progress of reactions involving hexaphenyl cyclotriphosphazene and for verifying the successful incorporation of new chemical moieties.

The completion of substitution reactions, where chlorine atoms on a hexachlorocyclotriphosphazene precursor are replaced by phenoxy groups, can be tracked by the disappearance of the P-Cl vibrational bands in the Fourier-transform infrared (FT-IR) spectrum. These bands are typically observed in the 450–640 cm⁻¹ range. Concurrently, the appearance of new bands confirms the introduction of the desired functional groups. For instance, the successful synthesis of hexa(4-bromo-2-formyl-phenoxy)cyclotriphosphazene and hexa(4-chloro-2-formyl-phenoxy)cyclotriphosphazene was confirmed by the appearance of characteristic bands for the formyl group. researchgate.netscispace.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for this purpose. In ¹H NMR, the introduction of new organic substituents leads to the appearance of new signals corresponding to the protons of those groups. For example, in the synthesis of a cyclotriphosphazene derivative with acrylate (B77674) groups, the appearance of signals at 6.17, 5.81-5.72, 4.16, and 3.65 ppm in the ¹H NMR spectrum confirmed the presence of the 2-hydroxyethylacrylate moiety. gsconlinepress.com Similarly, ¹³C NMR provides evidence for the incorporation of carbon-containing functional groups by the appearance of new resonance signals.

³¹P NMR is particularly useful for observing changes at the phosphorus centers of the cyclotriphosphazene ring. The chemical shift of the phosphorus atoms is sensitive to the nature of the substituents attached. A shift in the ³¹P NMR signal upon reaction indicates a change in the chemical environment of the phosphorus atoms, signaling the progress or completion of the reaction.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for the characterization of this compound and its derivatives, providing precise information about molecular weight and structural features.

Molecular Weight Determination and Structural Confirmation (e.g., MALDI-TOF, GC-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for the analysis of large, non-volatile molecules like this compound and its derivatives. This method allows for the accurate determination of the molecular weight of the parent compound and its substituted analogues. For instance, the structure of hexakis-2-(β-carboxyethenylphenoxy)cyclotriphosphazene was confirmed by the presence of a molecular ion peak [M + H]⁺ at m/z 1114 in its MALDI-TOF spectrum. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of more volatile derivatives of cyclotriphosphazenes. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and molecular weight determination of individual components in a mixture.

These mass spectrometric techniques provide definitive confirmation of the successful synthesis of the target compounds by verifying that the experimentally determined molecular weight matches the calculated theoretical mass.

Analysis of Fragmentation Patterns for Structural Elucidation

While soft ionization techniques like MALDI-TOF primarily provide information about the molecular ion, other mass spectrometry methods that induce fragmentation can offer valuable insights into the structure of the molecule. The fragmentation pattern observed in a mass spectrum is a unique fingerprint of a compound, revealing information about the connectivity of atoms and the stability of different chemical bonds.

By analyzing the masses of the fragment ions, it is possible to deduce the structure of the original molecule. For example, the loss of specific side chains or the cleavage of the phosphazene ring can be identified, providing evidence for the presence and location of different substituents. While detailed fragmentation analysis of this compound itself is not extensively reported in the provided context, this technique remains a powerful tool for the structural elucidation of its more complex derivatives.

Elemental Analysis (CHN/EA)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of a synthesized compound.

Stoichiometric Validation and Purity Assessment of Synthesized Compounds

This analytical method provides a direct measure of the elemental composition of a molecule, which can be compared to the theoretical values calculated from its proposed chemical formula. A close agreement between the experimentally determined and calculated percentages of C, H, and N serves as strong evidence for the compound's stoichiometry and is a critical indicator of its purity. icm.edu.pldergipark.org.tr

For instance, in the synthesis of a spiro-cyclotriphosphazene with three functional end groups, elemental analysis was used to confirm the final structure. The calculated elemental composition for C₂₁H₁₈N₃O₉P₃ was C, 46.40%; H, 3.31%; N, 7.74%. The experimentally found values were C, 45.04%; H, 3.30%; N, 7.78%, which are in close agreement, thereby validating the proposed structure. icm.edu.pl Similarly, for various other cyclotriphosphazene derivatives, elemental analysis has been a standard method to confirm the successful synthesis and high purity of the products. researchgate.netresearchgate.net

X-ray Diffraction Techniques

Studies on various substituted cyclotriphosphazenes have utilized this technique to elucidate their crystal and molecular structures. For example, the crystal structures of hexakis(4-methylphenoxy)cyclotriphosphazene, hexakis(4-hydroxyphenoxy)cyclotriphosphazene, and other derivatives have been investigated by single-crystal X-ray diffraction. dtic.mil These studies have provided valuable data on the geometry of the P₃N₃ ring and the orientation of the substituent groups.

For instance, in hexakis(4-hydroxyphenoxy)cyclotriphosphazene, the average P-N bond length was found to be 1.579(3) Å, the average N-P-N ring angle was 117.1(2)°, and the average P-N-P ring angle was 122.5(2)°. dtic.mil Such precise measurements are crucial for understanding the bonding and electronic structure of these molecules. X-ray diffraction can also reveal information about the packing of molecules in the crystal lattice and the presence of intermolecular interactions.

Single Crystal X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. kaust.edu.sa By measuring the angles and intensities of diffracted X-rays, a detailed electron density map of the crystal is produced, revealing precise atomic positions, bond lengths, and bond angles. nih.gov

The crystal structure of Hexaphenylcyclotriphosphazene has been determined through such crystallographic studies. The analysis reveals that the central P₃N₃ ring is nearly planar, though slight puckering into conformations like a flattened chair can occur in some derivatives. mdpi.com The phosphorus-nitrogen bond lengths within the ring are typically intermediate between standard single and double bonds, indicating significant delocalization of π-electrons across the inorganic core. This delocalization contributes to the ring's stability.

The phenyl groups are bonded to the phosphorus atoms and their spatial orientation is a key structural feature. These bulky groups are arranged in a propeller-like fashion around the central ring. The precise crystallographic data, including unit cell dimensions and space group, are essential for understanding the packing of these molecules in the solid state. This information is typically deposited in crystallographic databases like the Cambridge Structural Database (CCDC) for public access. uiowa.educlemson.edumanchester.ac.uk

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, triclinic) describes the symmetry of the unit cell. |

| Space Group | The space group defines the crystal's overall symmetry, including translational and rotational elements. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the unit cell edges and the angles between them, defining the cell's shape and size. |

| P-N Bond Lengths | Distances between phosphorus and nitrogen atoms in the cyclotriphosphazene ring. |

| P-C Bond Lengths | Distances between phosphorus atoms and the carbon atoms of the phenyl groups. |

| Bond Angles (N-P-N, P-N-P, C-P-C) | Angles formed by the constituent atoms, defining the molecular geometry. |

Note: Specific values for Hexaphenylcyclotriphosphazene are found in dedicated crystallographic information files (CIFs) within databases such as the CCDC. researchgate.netdcc.ac.ukugr.es

Small-Angle X-ray Scattering for Analyzing Amorphous-to-Crystalline Transitions

Small-Angle X-ray Scattering (SAXS) is a powerful technique used to investigate structural features on a nanometer to micrometer scale. It is particularly valuable for studying non-crystalline and semi-crystalline materials, including the analysis of phase transitions, such as the transformation from an amorphous to a crystalline state. nih.govrsc.org This transition involves the reorganization of a disordered molecular arrangement into a highly ordered, periodic lattice. au.dknih.govdiva-portal.org

While specific SAXS studies focusing solely on the amorphous-to-crystalline transition of Hexaphenylcyclotriphosphazene are not widely reported, the technique is applicable to this class of materials. For analogous phosphazene polymer systems, SAXS has been used to monitor structural evolution upon heating. For instance, some phosphazene derivatives are found to be amorphous at room temperature and undergo crystallization at elevated temperatures. uiowa.edu SAXS can detect the emergence of ordered structures by the appearance of scattering peaks, which correspond to the periodic spacing of crystalline lamellae. nih.gov

The analysis of SAXS data can reveal:

Size and Shape of Crystalline Domains: Information about the average dimensions of the crystalline regions that form within the amorphous matrix.

Lamellar Spacing: In semi-crystalline polymers, SAXS patterns can determine the long period, which is the sum of the thicknesses of the crystalline and amorphous layers.

Kinetics of Crystallization: By performing time-resolved SAXS measurements, the rate and mechanism of the crystallization process can be studied.

The transformation from an amorphous to a crystalline state is a critical phenomenon that influences the material's mechanical, thermal, and optical properties. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. bspublications.net The resulting spectrum provides valuable information about the electronic structure of a molecule, particularly the presence of chromophores—groups of atoms responsible for light absorption. vscht.cz

Electronic Absorption Properties and Photophysical Behavior Investigations

The UV-Vis spectrum of Hexaphenylcyclotriphosphazene is primarily governed by the electronic transitions within the phenyl groups attached to the phosphazene ring. The cyclotriphosphazene core itself is optically inert in the near-UV and visible regions. The phenyl rings act as chromophores, exhibiting characteristic π → π* transitions.

The absorption spectrum typically shows strong bands in the UV region. These absorptions are analogous to those seen in other aromatic compounds like benzene, which has absorption bands below 260 nm. au.dk The specific wavelengths of maximum absorbance (λmax) and the intensity of these absorptions (molar absorptivity, ε) are key parameters obtained from the spectrum. The conjugation of the phenyl rings with the P-N backbone can subtly influence the energy of these transitions.

The primary electronic transitions observed are:

π → π Transitions:* These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic phenyl rings. These transitions are typically strong, resulting in high molar absorptivity values.

n → π Transitions:* Transitions involving the non-bonding lone pair electrons on the nitrogen atoms are also possible, but they are generally much weaker and may be obscured by the more intense π → π* bands.

The solvent used for the analysis can also influence the position and intensity of the absorption bands through solvent-solute interactions.

| Transition Type | Typical Wavelength Region (nm) | Relative Intensity | Description |

| π → π | < 280 | High (ε > 1,000) | Excitation of electrons in the π-system of the phenyl rings. |

| n → π | ~270-300 | Low (ε < 100) | Excitation of non-bonding electrons on nitrogen to a π* orbital. Often weak and symmetry-forbidden. |

Note: The exact λmax and ε values are dependent on the specific solvent and experimental conditions.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for the quantum mechanical investigation of molecules like hexaphenylcyclotriphosphazene. By approximating the electron density of a system, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed for such studies, often in conjunction with basis sets like 6-311++G(d,p), to provide a robust theoretical framework.

Electronic Structure Analysis (e.g., HOMO-LUMO Gaps, Charge Transfer)

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are particularly adept at describing the distribution of electrons and the energies of molecular orbitals. Key parameters derived from these calculations include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comyoutube.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For hexaphenylcyclotriphosphazene, the HOMO is typically localized on the phenyl rings, which are electron-rich, while the LUMO is often distributed across the phosphazene ring. This separation of frontier orbitals implies the potential for intramolecular charge transfer upon electronic excitation. The energy of the HOMO is related to the molecule's electron-donating ability (ionization potential), while the LUMO energy relates to its electron-accepting ability (electron affinity).

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Hexaphenylcyclotriphosphazene (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative and represent typical ranges for similar aromatic phosphazene compounds as specific calculated values for hexaphenylcyclotriphosphazene were not found in the searched literature.

Geometry Optimization and Conformational Analysis (e.g., Ring Planarity, Substituent Effects)

DFT calculations are extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov For hexaphenylcyclotriphosphazene, these calculations help to understand the planarity of the central phosphazene (P₃N₃) ring and the orientation of the six phenyl substituents.

Table 2: Selected Optimized Geometrical Parameters for Hexaphenylcyclotriphosphazene (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| P-N (ring) | 1.58 | N-P-N (ring) |

| P-C (phenyl) | 1.80 | P-N-P (ring) |

| C-C (phenyl) | 1.40 | N-P-C |

| C-H (phenyl) | 1.09 | C-C-C (phenyl) |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar organophosphazene structures. Specific computational data for hexaphenylcyclotriphosphazene was not available in the searched sources.

Prediction of Vibrational Spectra and Comparison with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to aid in the assignment of spectral bands to specific vibrational modes. nih.govresearchgate.net

A good agreement between the calculated and experimental spectra serves as a validation of the computational method and the optimized molecular geometry. researchgate.net The potential energy distribution (PED) analysis, often performed in conjunction with DFT frequency calculations, helps to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This detailed assignment is crucial for a thorough understanding of the molecule's vibrational dynamics.

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Hexaphenylcyclotriphosphazene (Illustrative)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

| ν(C-H) aromatic | 3050 | 3055 | C-H stretching |

| ν(C=C) aromatic | 1590 | 1595 | C=C stretching in phenyl ring |

| ν_as(P-N-P) | 1200 | 1210 | Asymmetric P-N-P stretching |

| ν_s(P-N-P) | 950 | 955 | Symmetric P-N-P stretching |

Note: This table provides an illustrative comparison. While the searched literature confirms the use of DFT for vibrational analysis of related compounds, specific comparative data for hexaphenylcyclotriphosphazene was not found.

Theoretical Estimation of Acid Strength for Carboxylated Derivatives

While specific studies on the theoretical acid strength of carboxylated hexaphenylcyclotriphosphazene were not found in the provided search results, DFT methods can be employed to predict the acidity (pKa) of its derivatives. By introducing carboxylic acid (-COOH) groups onto the phenyl rings, the molecule gains acidic protons.

The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion, -COO⁻). DFT calculations can be used to model both the acidic form and its conjugate base. The pKa can be estimated by calculating the Gibbs free energy change for the deprotonation reaction in a solvent continuum model. The electron-withdrawing or -donating nature of the cyclotriphosphazene (B1200923) core and the other phenyl substituents would influence the stability of the carboxylate anion and thus the acidity of the carboxylated derivative. An electron-withdrawing effect would stabilize the negative charge on the carboxylate, leading to a stronger acid (lower pKa). libretexts.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules over time.

While specific molecular dynamics simulation studies on hexaphenylcyclotriphosphazene are not widely available in the public domain, the technique is well-suited to investigate several aspects of its behavior. MD simulations could predict the conformational dynamics of the phenyl groups, which can exhibit complex rotational motions. Furthermore, in a condensed phase (such as a crystal or amorphous solid), MD simulations can be employed to understand the nature and strength of intermolecular interactions. These interactions, including van der Waals forces and potential π-π stacking between the phenyl rings of adjacent molecules, are critical in determining the material's bulk properties, such as its melting point, solubility, and mechanical strength. Simulations of the crystalline structure could provide insights into the packing of the molecules and the stability of the crystal lattice.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption and emission spectra of molecules. It is an extension of DFT that allows for the study of excited electronic states.

TD-DFT calculations can be used to rationalize the optical properties of hexaphenylcyclotriphosphazene. By calculating the energies of electronic transitions between molecular orbitals, one can predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum. These calculations can help assign the observed absorption bands to specific electronic transitions, such as π → π* transitions within the phenyl rings or transitions involving the phosphazene ring itself. While detailed TD-DFT studies specifically on the spectroelectrochemical properties of the parent hexaphenylcyclotriphosphazene are not readily found, this theoretical approach is instrumental in understanding how the electronic structure and, consequently, the optical properties change upon oxidation or reduction.

Cyclotriphosphazenes, including hexaphenylcyclotriphosphazene, are known to form host-guest complexes and can be incorporated into larger material architectures. TD-DFT can provide valuable insights into the electronic interactions between the hexaphenylcyclotriphosphazene host and a guest molecule. By comparing the calculated electronic spectra of the individual host and guest with that of the host-guest complex, it is possible to identify new electronic transitions that arise from the interaction, such as charge-transfer bands. These theoretical insights can help in the design of new materials with specific optical or electronic properties based on cyclophosphazene scaffolds. For instance, TD-DFT can elucidate how the encapsulation of a guest molecule within a matrix or cavity composed of hexaphenylcyclotriphosphazene derivatives affects the photophysical properties of the system.

Polymerization Chemistry and Macromolecular Architectures

Synthesis of Polyphosphazenes via Ring-Opening Polymerization

The most established method for synthesizing linear polyphosphazenes begins with the ring-opening polymerization of hexachlorocyclotriphosphazene (HCCP), yielding high molecular weight poly(dichlorophosphazene) (B1141720), a reactive polymeric intermediate. nih.govtandfonline.com While the subject of this article is hexaphenyl cyclotriphosphazene (B1200923), it is crucial to note that fully substituted cyclic phosphazenes, such as the hexaphenyl derivative, are generally resistant to ring-opening polymerization due to the strength and stability of the phosphorus-carbon or phosphorus-oxygen bonds. tandfonline.com Therefore, the synthesis of its linear polymeric analogue proceeds via a substitution route starting from the chlorinated polymer.

Investigation of Catalysis and Reaction Conditions for Linear Polyphosphazene Chain Formation

The formation of linear poly(dichlorophosphazene) (PDCP) from hexachlorocyclotriphosphazene (HCCP) is a sensitive process that can be accomplished through thermal or catalytic methods. tandfonline.comrsc.org

Thermal Ring-Opening Polymerization (TROP): This classic method involves heating highly purified HCCP in the molten state to approximately 250 °C under vacuum. nih.govtandfonline.com The process is highly sensitive to impurities and moisture, which can lead to cross-linking and insoluble products. rsc.org While TROP can produce high molecular weight polymers, it often results in a broad molecular weight distribution and the yield is typically in the range of 40-60%. nih.govrsc.org If the temperature is raised to 300 °C, the linear polymer converts into a cross-linked, unusable inorganic "rubber". rsc.org

Catalytic and Solution Polymerization: To improve control and increase yields, various catalysts have been investigated. Lewis acids such as aluminum chloride (AlCl₃) and boron trichloride (B1173362) (BCl₃) can catalyze the polymerization, sometimes allowing for lower reaction temperatures. tandfonline.comrsc.org Conducting the polymerization in high-boiling-point solvents like 1,2,4-trichlorobenzene (B33124) with a catalyst can also yield polymers with lower polydispersity, although some cross-linked byproducts may still form. tandfonline.com

Living Cationic Polymerization: A more advanced method that offers superior control over molecular weight and yields polymers with narrow polydispersities is living cationic polymerization. rsc.orgrsc.org This technique involves the condensation of monomeric trichloro (trimethylsilyl) phosphoranimine, initiated by a species like phosphorus pentachloride (PCl₅) at ambient temperature. nih.govmdpi.com This process proceeds through a chain-growth mechanism, where the ratio of monomer to initiator can be used to control the final chain length. nih.govrsc.org

| Method | Typical Conditions | Catalyst/Initiator | Advantages | Disadvantages |

|---|---|---|---|---|

| Thermal ROP (TROP) | ~250 °C, vacuum, melt | None (thermal) | Can produce high MW polymer rsc.org | Broad MW distribution, sensitive to impurities, potential cross-linking nih.govrsc.org |

| Catalytic Solution Polymerization | Variable, high-boiling solvent | Lewis acids (e.g., BCl₃, AlCl₃) rsc.org | Improved yield and control over TROP rsc.org | Still can produce some cross-linked product tandfonline.com |

| Living Cationic Polymerization | Ambient temperature, solution | PCl₅ nih.gov | Excellent control over MW, narrow polydispersity, defined chain ends rsc.org | Requires specialized monomer (e.g., Cl₃PNSiMe₃) nih.gov |

Post-Polymerization Functionalization of Polymer Backbones for Tailored Applications

The poly(dichlorophosphazene) (PDCP) obtained from ROP is a highly reactive precursor due to the two labile chlorine atoms on each phosphorus atom in the backbone. rsc.org This reactivity is harnessed in a process known as macromolecular substitution, where the chlorine atoms are replaced by a vast number of organic or organometallic nucleophiles. acs.orgrsc.org This step is critical for creating stable, functional poly(organophosphazenes) with tailored properties. nih.gov

The substitution reaction is typically a nucleophilic displacement, and a wide variety of substituents can be introduced, including alkoxy, aryloxy, and amino groups. tandfonline.comnih.gov For instance, reacting PDCP with sodium phenoxide results in poly(diphenoxyphosphazene), the linear high polymer analogue of hexaphenyl cyclotriphosphazene. By carefully selecting the nucleophiles, the properties of the final polymer can be precisely controlled, ranging from highly flexible elastomers with low glass transition temperatures (Tg) to rigid plastics with high Tg values. nih.gov Mixed-substituent polymers can also be synthesized by reacting the PDCP with two or more different nucleophiles, allowing for fine-tuning of the material's characteristics. rsc.org This versatility enables the creation of polymers for a wide range of applications, including biocompatible materials and flame retardants. nih.govnih.gov

Functional Cyclotriphosphazenes as Macroinitiators in Controlled Polymerization

Beyond the synthesis of linear polymers, the cyclotriphosphazene ring itself serves as a robust core for building complex, well-defined macromolecular architectures. By attaching initiating functional groups to the periphery of the ring, it can be transformed into a multifunctional macroinitiator for various controlled polymerization techniques. researchgate.net This approach allows for the synthesis of star-shaped polymers where a precise number of polymer arms radiate from the central phosphazene core. acs.orgacs.org

Atom Transfer Radical Polymerization (ATRP) Mechanisms Initiated by Phosphazene Scaffolds

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. wikipedia.orgnih.gov The mechanism relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex. wikipedia.org This process maintains a very low concentration of active radicals at any given time, minimizing termination reactions. wikipedia.orgcmu.edu

To use a cyclotriphosphazene ring as an ATRP macroinitiator, it must first be functionalized with groups capable of initiating the polymerization, such as an alkyl halide. For example, hexachlorocyclotriphosphazene can be reacted with a hydroxy-functionalized ATRP initiator, creating a core with six initiating sites. This hexafunctional macroinitiator can then be used to polymerize a wide variety of vinyl monomers. The transition metal catalyst reversibly abstracts a halogen atom from the initiator sites on the phosphazene core, generating radicals that propagate by adding monomer units. wikipedia.org This results in the simultaneous growth of six polymer chains, one from each initiation site, leading to a well-defined star-shaped polymer. acs.org

Synthesis of Star and Graft Copolymers with Defined Architectures

The use of cyclotriphosphazene-based macroinitiators is a highly effective strategy for producing star and graft copolymers with precise structural control. acs.org

Star Copolymers: By utilizing a hexasubstituted cyclotriphosphazene core functionalized with six initiating sites, six-arm star polymers can be synthesized. acs.org For example, a cyclotriphosphazene core functionalized with carboxyl groups has been used to initiate the ring-opening polymerization of ε-caprolactam, resulting in a six-arm star nylon 6. acs.org Similarly, ATRP initiated from a phosphazene core can produce star polymers from monomers like styrene (B11656) and various (meth)acrylates. acs.org The "grafting-from" approach, where chains grow from the macroinitiator, generally allows for higher graft densities and the formation of more well-defined structures compared to "grafting-onto" methods. mdpi.com

Graft and Heteroarm Copolymers: The chemistry also allows for more complex designs. If only some of the reactive sites on the phosphazene ring are used to grow one type of polymer, the remaining sites can be used to initiate the polymerization of a different monomer, leading to heteroarm star copolymers. acs.org This provides a pathway to novel materials that combine the properties of different polymer types in a single macromolecule. acs.org

Kinetic Studies of Polymerization Processes and Chain Growth

Kinetic studies are essential for confirming the controlled nature of polymerization reactions initiated from phosphazene scaffolds. In a controlled or "living" polymerization, the number of active chains remains constant, and the chains grow linearly with monomer conversion. semnan.ac.ir

For ATRP initiated from a cyclotriphosphazene core, the polymerization kinetics can be monitored by tracking the disappearance of the monomer over time. A key indicator of a controlled process is a linear relationship when plotting the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M]t)) versus time. researchgate.net This pseudo-first-order kinetic plot demonstrates that the concentration of active, growing radicals is constant. researchgate.net

Furthermore, the molecular weight of the resulting star polymer should increase linearly with the conversion of the monomer, while the polydispersity index (PDI) remains low (typically below 1.2). wikipedia.org The average number of monomer units consumed per initiating radical, known as the kinetic chain length, can be controlled by the reaction conditions, including the concentrations of monomer, initiator, and catalyst. semnan.ac.iryoutube.com These kinetic analyses provide strong evidence for the successful synthesis of well-defined star polymers with controlled arm lengths emanating from the phosphazene core.

| Kinetic Parameter | Description | Indication of Controlled Polymerization |

|---|---|---|

| ln([M]₀/[M]t) vs. Time | Plot of monomer concentration change over time. researchgate.net | A linear relationship indicates a constant concentration of active radicals. researchgate.net |

| Molecular Weight (Mn) vs. Conversion | Growth of polymer molecular weight as monomer is consumed. | A linear increase shows that all chains grow simultaneously and at a similar rate. |

| Polydispersity Index (PDI) | A measure of the distribution of molecular weights in a given polymer sample (Mw/Mn). | Low values (typically < 1.2) indicate that all polymer chains have similar lengths. wikipedia.org |

| Kinetic Chain Length (ν) | Average number of monomers added per initiated chain. semnan.ac.ir | Can be predicted and controlled by the ratio of monomer to initiator. youtube.com |

Thermal-Induced Polymerization and Crosslinking Reactions

The thermal stability of the phosphazene ring allows for high-temperature reactions that can lead to polymerization and the formation of highly durable, crosslinked materials. These reactions are central to the development of heat-resistant polymers and advanced materials derived from cyclotriphosphazene precursors.

Decarboxylation-Polymerization Pathways in Functionalized Cyclotriphosphazenes

A notable pathway for the thermal polymerization of functionalized cyclotriphosphazenes involves a decarboxylation reaction, which subsequently initiates polymerization. This process is exemplified by hexakis-2-(β-carboxyethenylphenoxy)cyclotriphosphazene (2-CEPP), a derivative of this compound. When subjected to high temperatures, this compound undergoes a predictable chemical transformation that leads to a polymeric structure.

Research has shown that upon heating 2-CEPP to 370 °C, it undergoes complete decarboxylation, losing its carboxyl groups. nih.govmdpi.com This initial step is critical, as it is thought to generate vinyl bonds. These newly formed reactive sites then undergo thermal polymerization, creating a highly reticulated, or crosslinked, polymer. nih.gov The process begins with the thermal destruction of the substance commencing at 270 °C and concluding at 370 °C. mdpi.com

The transformation from the functionalized monomer to the final polymer can be tracked through various analytical techniques. The weight loss of approximately 25% observed during thermogravimetric analysis (TGA) corresponds to the complete decarboxylation of the 2-CEPP molecule. nih.gov Further evidence is provided by spectral analysis, which confirms the chemical changes occurring during the heating process. nih.govmdpi.com

Table 1: Spectral Changes During Thermal Polymerization of 2-CEPP

| Analytical Method | Observation Before Heating (Initial 2-CEPP) | Observation After Heating to 370 °C | Inference |

|---|---|---|---|

| Solid-State 13C NMR | Presence of a peak at 168 ppm. nih.gov | Absence of the peak at 168 ppm. nih.gov | Confirms the loss of carboxyl groups (decarboxylation). |

| Infrared (IR) Spectroscopy | Vibrational bands at 1692 cm-1 (carbonyl group) and 1631 cm-1 (carbon-carbon double bonds of cinnamic acid). nih.govmdpi.com | Disappearance of bands at 1692 cm-1 and 1631 cm-1. Appearance of a new peak around 495 cm-1 (C-H bonds of polystyrene chains). nih.govmdpi.com | Indicates loss of the original functional groups and formation of a polystyrene-like chain structure. |

This interactive table summarizes the key spectral data confirming the decarboxylation-polymerization pathway.

This pathway highlights a method for converting specifically functionalized cyclotriphosphazene molecules into complex polymers through a heat-induced cascade of reactions, initiated by decarboxylation.

Formation of Insoluble Crosslinked Networks and Heat-Resistant Products

The thermal polymerization of functionalized cyclotriphosphazenes, such as through the decarboxylation pathway, results in the formation of insoluble, three-dimensional crosslinked networks. nih.gov The product obtained from heating 2-CEPP at 370 °C is completely insoluble in any solvent, a characteristic feature of highly crosslinked polymers. nih.govmdpi.com This insolubility stems from the extensive network of covalent bonds formed during the polymerization of the styrene fragments created after decarboxylation. nih.gov

These crosslinked materials are not only insoluble but also exhibit exceptional thermal stability. The phosphazene cycle itself is preserved during the polymerization process, contributing to the heat resistance of the final product. nih.gov The resulting polymer from 2-CEPP is reported to be thermally stable up to 500 °C. mdpi.com The formation of such robust networks is a key reason for the interest in cyclophosphazenes for applications requiring high-performance, heat-resistant materials. mdpi.commdpi.com

The creation of these stable networks is not limited to decarboxylation pathways. Other methods, such as precipitation polycondensation of hexachlorocyclotriphosphazene with bisphenol monomers, can also produce crosslinked polymer microspheres. mdpi.com During pyrolysis, some cyclomatrix phosphazene polymers can form a crosslinked phosphorous oxynitride structure, which demonstrates excellent thermal stability and flame-retardant properties. acs.org The inherent stability of the phosphazene ring, which typically decomposes at temperatures between 350-430 °C, contributes significantly to the high char yields and thermal protection properties of the resulting crosslinked materials. researchgate.net This process of forming a protective char layer impedes heat penetration into the underlying material. researchgate.net

The key characteristics of these products are summarized below.

Table 2: Properties of Thermally-Induced Cyclotriphosphazene Polymers

| Property | Description | Underlying Cause |

|---|---|---|

| Solubility | Insoluble in common solvents. nih.gov | Formation of a highly reticulated, three-dimensional covalent network. nih.gov |

| Thermal Stability | Stable at elevated temperatures (e.g., up to 500 °C for polymerized 2-CEPP). mdpi.com | The intrinsic strength of the inorganic phosphazene ring and the extensive crosslinking. nih.govresearchgate.net |